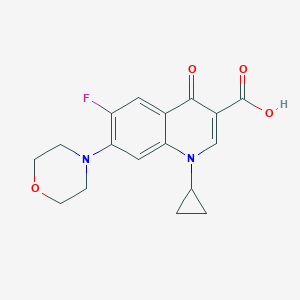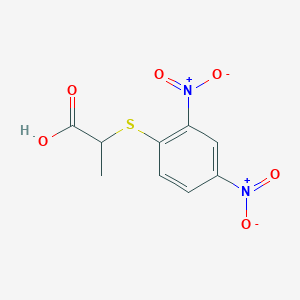
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. In
作用機序
The exact mechanism of action of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is not fully understood. However, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
将来の方向性
There are many potential future directions for research on (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione. Some of the areas that could be explored include further studies on its potential therapeutic effects, investigation of its mechanism of action, and exploration of its potential use in the treatment of neurodegenerative diseases. Additionally, more research could be done to understand the limitations of using this compound in lab experiments and to develop new methods for synthesizing it.
合成法
The synthesis of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a complex process that involves several steps. The first step involves the preparation of 2,7-dihydroxychromene-4-one, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. This compound is then reacted with benzaldehyde to form (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione.
科学的研究の応用
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. Some of the areas of research where this compound has been studied include cancer research, neuroprotection, and anti-inflammatory research.
特性
製品名 |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
|---|---|
分子式 |
C24H17NO3S |
分子量 |
399.5 g/mol |
IUPAC名 |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
InChI |
InChI=1S/C24H17NO3S/c26-19-12-10-16-11-13-22(27)28-24(16)23(19)18-14-21(15-6-2-1-3-7-15)29-20-9-5-4-8-17(20)25-18/h1-13,21,25H,14H2/b23-18- |
InChIキー |
XSRKDZZAKJLJHM-NKFKGCMQSA-N |
異性体SMILES |
C\1C(SC2=CC=CC=C2N/C1=C\3/C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)


![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
